Cas no 2248332-64-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-pyrrol-1-yl)benzoate)

2248332-64-9 structure
Productnaam:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-pyrrol-1-yl)benzoate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-pyrrol-1-yl)benzoate Chemische en fysische eigenschappen
Naam en identificatie
-
- 2248332-64-9
- EN300-6517466
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-pyrrol-1-yl)benzoate
-
- Inchi: 1S/C19H12N2O4/c22-17-15-8-1-2-9-16(15)18(23)21(17)25-19(24)13-6-5-7-14(12-13)20-10-3-4-11-20/h1-12H
- InChI-sleutel: CEVOFIFXRQKQIJ-UHFFFAOYSA-N
- LACHT: O(C(C1=CC=CC(=C1)N1C=CC=C1)=O)N1C(C2C=CC=CC=2C1=O)=O
Berekende eigenschappen
- Exacte massa: 332.07970687g/mol
- Monoisotopische massa: 332.07970687g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 25
- Aantal draaibare bindingen: 4
- Complexiteit: 534
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 68.6Ų
- XLogP3: 3
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-pyrrol-1-yl)benzoate Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6517466-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-pyrrol-1-yl)benzoate |
2248332-64-9 | 2.5g |
$446.0 | 2023-05-31 | ||
Enamine | EN300-6517466-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-pyrrol-1-yl)benzoate |
2248332-64-9 | 5g |
$660.0 | 2023-05-31 | ||
Enamine | EN300-6517466-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-pyrrol-1-yl)benzoate |
2248332-64-9 | 0.25g |
$209.0 | 2023-05-31 | ||
Enamine | EN300-6517466-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-pyrrol-1-yl)benzoate |
2248332-64-9 | 10g |
$978.0 | 2023-05-31 | ||
Enamine | EN300-6517466-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-pyrrol-1-yl)benzoate |
2248332-64-9 | 0.1g |
$200.0 | 2023-05-31 | ||
Enamine | EN300-6517466-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-pyrrol-1-yl)benzoate |
2248332-64-9 | 1g |
$228.0 | 2023-05-31 | ||
Enamine | EN300-6517466-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-pyrrol-1-yl)benzoate |
2248332-64-9 | 0.5g |
$219.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-pyrrol-1-yl)benzoate Gerelateerde literatuur
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
2248332-64-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1H-pyrrol-1-yl)benzoate) Gerelateerde producten
- 1361664-17-6(2-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-3-methanol)
- 1397180-00-5(2-bromo-5-chlorobenzene-1-carbothioamide)
- 2171322-28-2(3-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}-4-methylpentanoic acid)
- 54966-49-3(2-Pentynoic acid, 4-oxo-, ethyl ester)
- 1897210-74-0(1-(1-methyl-1H-indol-5-yl)cyclopentane-1-carboxylic acid)
- 953780-71-7((R)-1-(5-Methoxypyridin-2-yl)ethanamine hydrochloride)
- 2228203-56-1(3-(3-ethyloxetan-3-yl)oxolane-2,5-dione)
- 2228675-38-3(3,3-difluoro-2-(4-fluoro-3-methylphenyl)propan-1-amine)
- 179412-81-8((3S)-3-Amino-4-methylpentan-1-ol;hydrochloride)
- 1214352-17-6((2-(Pyridin-4-yl)-6-(trifluoromethyl)phenyl)methanol)
Aanbevolen leveranciers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
CN Leverancier
Reagentie

Zhejiang Brunova Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk

atkchemica
Goudlid
CN Leverancier
Reagentie

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Goudlid
CN Leverancier
Bulk
